1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide
Description
1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide (CAS: 7383-74-6) is a pyridinium-based ionic compound characterized by a 2,4-dichlorophenyl ketone group linked to a pyridinium ring via an ethylene chain, with iodide as the counterion .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-pyridin-1-ium-1-ylethanone;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2NO.HI/c14-10-4-5-11(12(15)8-10)13(17)9-16-6-2-1-3-7-16;/h1-8H,9H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFTWPRXUNVZTR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide typically involves the reaction of 2,4-dichlorobenzaldehyde with pyridine in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to reflux
Catalyst: Iodine or other halogen sources
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodide ion and α-keto group enable diverse substitution pathways:
Example : Reaction with sodium methoxide in methanol replaces iodide with methoxy groups, forming 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]pyridinium methoxide.
Cyclization and Heterocycle Formation
The oxoethyl bridge participates in cyclization reactions to form fused heterocycles:
Notable Example : Cyclization with 2-aminopyridine yields imidazo[1,2-a]pyridines, a scaffold with acetylcholinesterase inhibition activity (IC₅₀ ~79 µM) .
Oxidation-Reduction Pathways
The oxoethyl group and pyridinium ring undergo redox transformations:
| Reaction | Conditions | Product | Outcome |
|---|---|---|---|
| Ketone Reduction | NaBH₄ or LiAlH₄ in THF | Secondary alcohol derivatives | Oxoethyl group reduced to -CH₂OH. |
| Pyridinium Ring Reduction | H₂/Pd-C in ethanol | Piperidine analogs | Aromaticity loss forms saturated ring. |
Ring-Opening Reactions
The pyridinium ring undergoes cleavage under basic or nucleophilic conditions:
Mechanistic Insights from Docking Studies
Molecular docking reveals:
Scientific Research Applications
Chemistry
- Organic Synthesis : The compound serves as a reagent in various organic synthesis reactions. Its ability to participate in oxidation, reduction, and substitution reactions makes it valuable for creating more complex molecules.
- Precursor for Complex Molecules : It is used as a building block for synthesizing other chemical entities, particularly in the development of new materials and specialty chemicals .
Biology
- Antimicrobial Activity : Research indicates that 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various fungi and bacteria, making it a candidate for antifungal agents .
- Mechanism of Action : The compound's mechanism involves binding to enzymes or receptors, potentially altering their activity and affecting cellular processes. This interaction can lead to inhibition of pathogen growth or modulation of biological pathways.
Medicine
- Therapeutic Potential : Investigations into the compound's therapeutic effects suggest it may have applications in drug development, particularly as a lead compound for antifungal medications. Its efficacy against resistant strains of fungi positions it as a promising candidate in medicinal chemistry .
- Case Studies : In one study, derivatives of this compound were synthesized and tested for antifungal activity against several strains, demonstrating higher potency compared to standard antifungal drugs like Ketoconazole and Bifonazole. The results indicated that certain derivatives exhibited up to 209 times stronger inhibitory effects against specific fungi .
Industry
- Agrochemicals : The compound is also explored for its potential use in agrochemicals. Its biological activity suggests applications in pest control formulations where antifungal properties are needed.
- Specialty Chemicals Production : In industrial settings, it serves as an intermediate in the synthesis of specialty chemicals, enhancing production efficiency through its reactivity and functional groups .
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Pyridinium Derivatives
Structural and Functional Group Variations
The compound’s key structural feature is the 2,4-dichlorophenyl-2-oxoethyl moiety. Below is a comparative analysis of analogs with modifications to the aryl group, heterocyclic substituents, or functional appendages:
Table 1: Structural Comparison of Pyridinium Derivatives
Key Observations :
- Material Science Applications: Bromophenyl-based ionic liquids (e.g., BPHP) demonstrate superior anticorrosive performance due to their larger molecular size and bifunctional adsorption capabilities, unlike the simpler monopyridinium structure of the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide | 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridinium iodide | BPHP Ionic Liquid |
|---|---|---|---|
| Solubility | Likely polar aprotic solvents (DMF, acetonitrile) | Similar to dichlorophenyl analog | Soluble in DMSO, methanol |
| Thermal Stability | High (due to Cl substituents) | Moderate (nitro group may reduce stability) | High (tetrafluoroborate) |
| Electronic Effects | Strong electron-withdrawing (Cl) | Stronger electron-withdrawing (NO₂) | Moderate (Br) |
Biological Activity
1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide (CAS Number: 246022-02-6) is a pyridinium derivative notable for its potential biological activities, particularly in antimicrobial and therapeutic applications. This compound features a unique structure that contributes to its interaction with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide is , with a molecular weight of approximately 394.03 g/mol. The compound's structure includes a pyridinium ion linked to a 2,4-dichlorophenyl group through an oxoethyl bridge, which enhances its biological activity through specific interactions with cellular components .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or altering enzyme conformation, thereby modulating various biochemical pathways. Additionally, the presence of the iodide ion in the structure may enhance solubility and reactivity, potentially increasing its efficacy against certain biological targets.
Antimicrobial Properties
Research indicates that 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and interfering with metabolic processes within the pathogens.
Table 1: Antimicrobial Activity of 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium Iodide
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Therapeutic Applications
The compound has also been investigated for its potential therapeutic effects, particularly in the context of diabetes-related complications. Research suggests that it may exhibit advanced glycation end products (AGE) breaking activity, which is crucial for managing diabetic complications such as nephropathy and retinopathy .
Case Study: AGE Breaking Activity
A study demonstrated that treatment with 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide led to a significant reduction in AGE levels in diabetic animal models. This suggests its potential as a therapeutic agent for managing diabetes-related vascular complications.
Comparative Analysis
In comparison to similar compounds such as 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium chloride and bromide, the iodide variant shows enhanced biological activity due to the unique properties imparted by the iodide ion. The differences in halogen atoms influence solubility and reactivity profiles, which are critical for biological interactions.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | AGE Breaking Activity |
|---|---|---|
| 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide | High | Significant |
| 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium chloride | Moderate | Low |
| 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium bromide | Moderate | Low |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]pyridinium iodide, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution or alkylation of pyridine with 2-(2,4-dichlorophenyl)-2-oxoethyl iodide. Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature (40–60°C), and stoichiometric ratios. Monitoring via TLC or HPLC ensures completion . Purification may involve recrystallization from ethanol/water mixtures to isolate the iodide salt. Yield optimization requires careful control of moisture, as hygroscopic intermediates can degrade .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Answer :
- NMR : NMR confirms the pyridinium ring (δ 8.5–9.5 ppm) and the 2,4-dichlorophenyl group (δ 7.2–7.8 ppm). NMR identifies carbonyl (C=O, ~190 ppm) and aromatic carbons .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and 1550–1600 cm (pyridinium ring vibrations) .
- Mass Spectrometry : ESI-MS in positive mode shows the molecular ion [M-I], with isotopic patterns reflecting chlorine atoms .
Q. What safety protocols are essential during handling and storage?
- Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Store in airtight containers under inert gas (N) to prevent iodide oxidation. Avoid contact with strong acids/bases to prevent decomposition . Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?
- Answer : Single-crystal XRD reveals planar pyridinium and dichlorophenyl moieties stabilized by π-π stacking. The iodide counterion participates in weak C–H···I hydrogen bonds, influencing solubility and solid-state stability. Distortions in the oxoethyl linker may affect conformational flexibility in solution .
Q. What mechanistic insights explain its potential biological activity, particularly in pesticide or antimicrobial applications?
- Answer : Structural analogs (e.g., imidazole derivatives) inhibit fungal cytochrome P450 enzymes via coordination to heme iron. The 2,4-dichlorophenyl group enhances lipophilicity, aiding membrane penetration. Pyridinium cations may disrupt microbial cell walls through electrostatic interactions . Computational docking studies (e.g., AutoDock) can predict binding affinities to target proteins .
Q. How can researchers resolve contradictions in reported toxicity or environmental impact data?
- Answer : Discrepancies arise from varying test models (e.g., bacterial vs. mammalian cells) or undefined impurities. Conduct:
- QSAR modeling to predict ecotoxicity endpoints.
- Ames tests for mutagenicity and Daphnia magna assays for aquatic toxicity .
- HPLC-MS to verify compound purity (>98%) before testing .
Q. What strategies improve the compound’s stability under physiological or environmental conditions?
- Answer :
- Microencapsulation : Use liposomes or cyclodextrins to shield the pyridinium group from hydrolysis.
- Derivatization : Replace the iodide with less labile anions (e.g., tosylate) or modify the oxoethyl group to reduce electrophilicity .
- pH Buffering : Stabilize in slightly acidic conditions (pH 5–6) to minimize degradation .
Methodological Considerations
Q. How can researchers design experiments to study its degradation pathways?
- Answer :
- Forced Degradation Studies : Expose to heat (60°C), UV light, or oxidative agents (HO). Monitor via LC-MS to identify breakdown products (e.g., dehalogenated species or pyridine derivatives) .
- Isotopic Labeling : Use -labeled oxoethyl groups to trace metabolic pathways in environmental samples .
Q. What computational tools are suitable for modeling its electronic properties and reactivity?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
